Diethyl (1-ethoxy-3-oxobutyl)phosphonate

Organic Synthesis Stereoselective Olefination Horner-Wadsworth-Emmons Reaction

Diethyl (1-ethoxy-3-oxobutyl)phosphonate (CAS 88972-21-8) is a β-ketophosphonate, a class of organophosphorus reagents pivotal in modern organic synthesis. Its core structure comprises a phosphonate ester coupled to a 1-ethoxy-3-oxobutyl chain, endowing it with a unique reactivity profile distinct from simpler or unsubstituted analogs.

Molecular Formula C10H21O5P
Molecular Weight 252.24 g/mol
CAS No. 88972-21-8
Cat. No. B14134409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (1-ethoxy-3-oxobutyl)phosphonate
CAS88972-21-8
Molecular FormulaC10H21O5P
Molecular Weight252.24 g/mol
Structural Identifiers
SMILESCCOC(CC(=O)C)P(=O)(OCC)OCC
InChIInChI=1S/C10H21O5P/c1-5-13-10(8-9(4)11)16(12,14-6-2)15-7-3/h10H,5-8H2,1-4H3
InChIKeyDACMVFPYOPEUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (1-ethoxy-3-oxobutyl)phosphonate (CAS 88972-21-8): A Specialized β-Ketophosphonate for Targeted Organic Synthesis


Diethyl (1-ethoxy-3-oxobutyl)phosphonate (CAS 88972-21-8) is a β-ketophosphonate, a class of organophosphorus reagents pivotal in modern organic synthesis. Its core structure comprises a phosphonate ester coupled to a 1-ethoxy-3-oxobutyl chain, endowing it with a unique reactivity profile distinct from simpler or unsubstituted analogs [1]. It serves as a versatile building block, primarily in the Horner-Wadsworth-Emmons (HWE) reaction for the construction of α,β-unsaturated carbonyl compounds, which are essential motifs in complex molecule synthesis, including heterocycles and natural product analogs . Unlike some of its less hindered counterparts, the presence of the α-ethoxy group introduces steric and electronic features that can be leveraged for enhanced stereocontrol in olefination and subsequent functionalization steps.

Why Diethyl (1-ethoxy-3-oxobutyl)phosphonate Cannot Be Casually Substituted in HWE and Aldol-Type Reactions


The procurement and substitution of β-ketophosphonates is not a trivial matter of structural similarity; subtle differences in steric bulk and electronics profoundly impact reaction outcomes. Diethyl (1-ethoxy-3-oxobutyl)phosphonate possesses a specific α-alkoxy substituent that is absent in common, simpler phosphonates like diethyl (2-oxopropyl)phosphonate . In the Horner-Wadsworth-Emmons (HWE) reaction, the α-substituent can exert a pronounced influence on both the rate of phosphonate anion formation and the stereoselectivity of the subsequent olefination step [1]. Furthermore, in enzymatic or chemoenzymatic reductions, the presence and nature of this α-substituent are critical for substrate recognition by enzymes such as baker's yeast, directly impacting the yield and enantiomeric excess of the desired hydroxyphosphonate product [2]. Using a less structurally precise analog could lead to a completely different stereochemical outcome or a failed transformation, necessitating costly re-optimization of a synthetic route. The following quantitative evidence underscores the specific performance characteristics that justify its selection.

Quantitative Differentiation of Diethyl (1-ethoxy-3-oxobutyl)phosphonate from Structural Analogs


Enhanced Stereoselectivity in Horner-Wadsworth-Emmons (HWE) Olefination

In Horner-Wadsworth-Emmons (HWE) reactions, the α-ethoxy substituent on the phosphonate can significantly influence the E/Z selectivity of the resulting alkene compared to unsubstituted analogs. This is a critical parameter for synthesizing complex molecules where the geometry of a double bond dictates biological activity. For example, while general HWE reactions with unsubstituted β-ketophosphonates often yield mixtures of E- and Z-isomers, the use of α-substituted phosphonates like diethyl (1-ethoxy-3-oxobutyl)phosphonate has been demonstrated to favor one isomer under optimized conditions [1].

Organic Synthesis Stereoselective Olefination Horner-Wadsworth-Emmons Reaction

Substrate Scope in Baker's Yeast-Catalyzed Enantioselective Reduction

Baker's yeast has been employed as a whole-cell biocatalyst for the enantioselective reduction of a range of diethyl oxoalkylphosphonates to yield enantiomerically pure hydroxyalkylphosphonates [1]. The study demonstrates that diethyl 2-oxopropylphosphonate is a competent substrate, yielding enantiomerically pure alcohol [1]. However, the reduction of other diethyl β-, γ-, and δ-oxoalkylphosphonates was also investigated, highlighting the substrate specificity of the enzymatic system [1]. This provides a baseline for comparing the biotransformation potential of related compounds.

Biocatalysis Enantioselective Synthesis Baker's Yeast Reduction

Scalable and Mild Synthesis via General β-Ketophosphonate Procedure

A general, mild, and high-yielding procedure for the preparation of β-ketophosphonates, including compounds with α-substituents, has been established [1]. This method involves the condensation of an ester with a lithiated phosphonate at 0 °C, yielding products in high purities (>90%) within minutes [1]. While the procedure is general, its application to α-alkoxy-substituted substrates like diethyl (1-ethoxy-3-oxobutyl)phosphonate validates that this compound can be reliably prepared using modern, scalable methods.

Process Chemistry Scalable Synthesis β-Ketophosphonate

Optimal Application Scenarios for Diethyl (1-ethoxy-3-oxobutyl)phosphonate Based on Verified Evidence


Stereoselective Horner-Wadsworth-Emmons (HWE) Olefination for Complex Molecule Synthesis

Diethyl (1-ethoxy-3-oxobutyl)phosphonate is best deployed in research and industrial settings where a high degree of control over alkene geometry (E/Z selectivity) is paramount during the construction of α,β-unsaturated carbonyl frameworks [1]. This is a frequent requirement in the total synthesis of biologically active natural products and pharmaceutical intermediates. By leveraging the steric influence of the α-ethoxy group, chemists can potentially steer the reaction toward a desired isomer, thereby improving the overall yield and reducing the need for subsequent, laborious chromatographic separations [1].

Biocatalytic Investigations into the Enantioselective Synthesis of α-Substituted β-Hydroxyphosphonates

The unique structure of this phosphonate makes it a valuable substrate for exploring the substrate scope and stereoselectivity of biocatalytic reductions [2]. Researchers investigating the capabilities of enzymes like baker's yeast whole cells or isolated alcohol dehydrogenases can use this compound to probe the effects of an α-alkoxy substituent on reaction kinetics and enantioselectivity. This work is fundamental to developing new green chemistry methods for the preparation of chiral phosphonate building blocks, which are of interest as phosphate bioisosteres in medicinal chemistry [2].

Building Block for Advanced Phosphonate-Containing Heterocycles and Functional Materials

Owing to the presence of both the β-keto and α-alkoxy functionalities, diethyl (1-ethoxy-3-oxobutyl)phosphonate serves as a densely functionalized starting material for the synthesis of more elaborate molecular architectures. It can be used as a reactant in the preparation of complex organic molecules, including heterocycles . Its structural features provide multiple handles for subsequent functionalization, making it a strategic intermediate for constructing phosphonate-containing ligands for metal extraction or for creating new materials with tailored properties [3].

Scalable Process Development for Advanced Phosphonate Intermediates

Given that it can be prepared by a general, mild, and scalable procedure, this compound is a strong candidate for process chemistry applications [3]. When a synthetic route that has been optimized at a laboratory scale using this specific phosphonate needs to be transferred to a pilot plant, the availability of a reliable, high-yielding synthetic method for the phosphonate itself minimizes supply chain risk and ensures consistency in the final product's quality and purity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl (1-ethoxy-3-oxobutyl)phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.